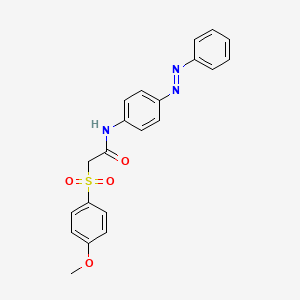
Dioctylpropanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctylpropanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two octyl groups attached to a propanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dioctylpropanedioic acid typically involves the esterification of propanedioic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Dioctylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
科学的研究の応用
Dioctylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is utilized in the production of plasticizers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of dioctylpropanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as altering metabolic pathways or influencing cellular signaling processes.
類似化合物との比較
- Diethylpropanedioic acid
- Dipropylpropanedioic acid
- Dibutylpropanedioic acid
Comparison: Dioctylpropanedioic acid is unique due to the presence of longer octyl chains, which impart distinct physicochemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and potential applications. For example, the longer alkyl chains may enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
特性
IUPAC Name |
2,2-dioctylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-19(17(20)21,18(22)23)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURXRQCPXPXHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607332 |
Source


|
| Record name | Dioctylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-37-6 |
Source


|
| Record name | Dioctylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
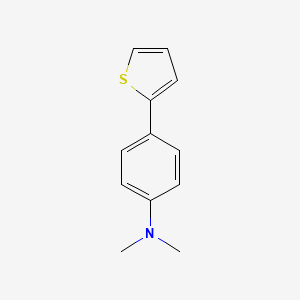
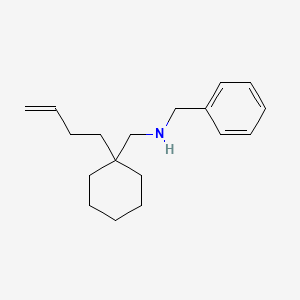

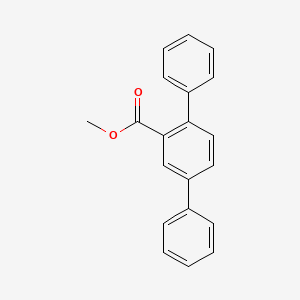
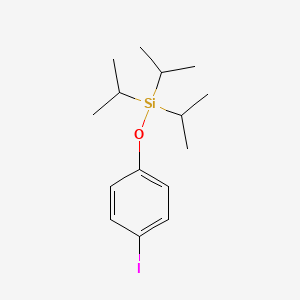
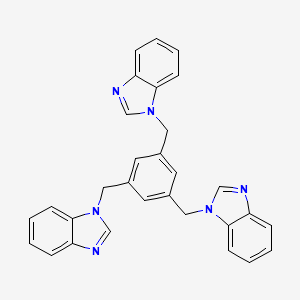
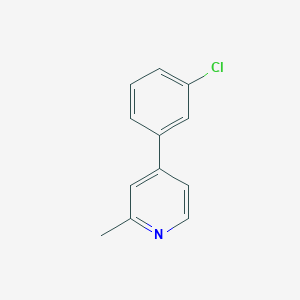
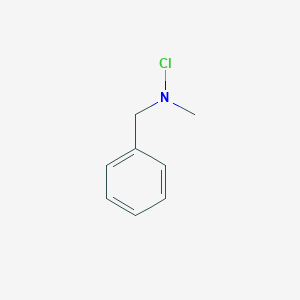

![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
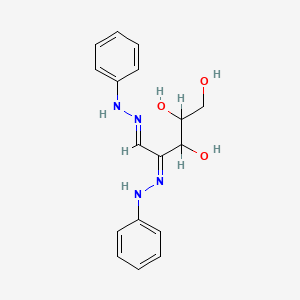
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
